1-(2-Fluoroethyl)-2,6-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a 2-fluoroethyl group and two methyl groups at positions 2 and 6 of the piperidine ring gives this compound its unique properties. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a 2-fluoroethyl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human intervention .
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-2,6-dimethylpiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)piperidine: This compound lacks the two methyl groups at positions 2 and 6, which may affect its chemical reactivity and biological activity.
2,6-Dimethylpiperidine: This compound lacks the 2-fluoroethyl group, which can influence its interactions with biological targets and its overall properties.
1-(2-Fluoroethyl)-3,5-dimethylpiperidine: This compound has methyl groups at positions 3 and 5 instead of 2 and 6, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H18FN |
---|---|
Molekulargewicht |
159.24 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
IQHGZSGEIVOYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CCF)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.